molecular formula C7H5N3O2 B2587041 Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid CAS No. 1367930-95-7

Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid

Cat. No.: B2587041
CAS No.: 1367930-95-7
M. Wt: 163.136
InChI Key: QYJHQLNNJGJDBG-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the regioselective intramolecular cyclization of pyrroles upon treatment with reagents such as triphenylphosphine (PPh3), bromine (Br2), and triethylamine (Et3N) in dichloromethane (CH2Cl2) . This method yields the desired pyrrolo[2,1-f][1,2,4]triazine derivatives with high efficiency.

Industrial Production Methods: Industrial production of this compound often involves scalable synthetic methodologies that utilize simple building blocks. For example

Properties

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-8-4-5-2-1-3-10(5)9-6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJHQLNNJGJDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=NC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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